

Spectroscopic Characterization of 1-(4-Fluorophenyl)-2-nitropropene: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-(4-Fluorophenyl)-2-nitropropene

Cat. No.: B13820962

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of **1-(4-Fluorophenyl)-2-nitropropene**, a key intermediate in the synthesis of various pharmaceutical compounds. This document outlines the expected spectroscopic data based on the compound's structure, detailed experimental protocols for its synthesis and analysis, and a visual workflow for its characterization.

Core Spectroscopic Data

The following tables summarize the predicted and characteristic spectroscopic data for **1-(4-Fluorophenyl)-2-nitropropene** (CAS Number: 775-31-5, Molecular Formula: C₉H₈FNO₂, Molar Mass: 181.16 g/mol).[1] This data is crucial for the identification and purity assessment of the compound.

Table 1: Predicted Infrared (IR) Spectroscopy Data

Functional Group	Predicted Absorption Range (cm ⁻¹)	Description
Nitro (NO ₂) Asymmetric Stretch	1510 - 1550	Strong absorption, characteristic of the nitro group.
Nitro (NO ₂) Symmetric Stretch	1340 - 1380	Strong absorption, characteristic of the nitro group.
Carbon-Carbon Double Bond (C=C)	1620 - 1650	Medium absorption, indicative of the alkene bond.
Aromatic Carbon-Carbon (C=C)	1450 - 1600	Multiple medium to weak absorptions.
Aromatic Carbon-Hydrogen (C-H)	3000 - 3100	Medium to weak absorptions.
Carbon-Fluorine (C-F)	1000 - 1400	Strong absorption, often in the fingerprint region.

Table 2: Predicted ¹H NMR Spectroscopy Data (Solvent: CDCl₃)

Proton	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
Vinylic Proton (-CH=)	8.0 - 8.2	Singlet	N/A
Methyl Protons (-CH ₃)	2.4 - 2.6	Singlet	N/A
Aromatic Protons (ortho to F)	7.1 - 7.3	Triplet or Doublet of Doublets	~8-9
Aromatic Protons (meta to F)	7.4 - 7.6	Doublet of Doublets	~8-9

Table 3: Predicted ^{13}C NMR Spectroscopy Data (Solvent: CDCl_3)

Carbon	Predicted Chemical Shift (δ , ppm)	Description
C=C (Alkene, C-NO ₂)	145 - 150	Deshielded due to nitro group.
C=C (Alkene, C-Ar)	135 - 140	Deshielded due to aromatic ring.
Aromatic C-F	160 - 165 (d, $^1\text{JCF} \approx 250$ Hz)	Large C-F coupling constant.
Aromatic C (ipso)	128 - 132	Attached to the propenyl group.
Aromatic CH (ortho to F)	130 - 134 (d, $^2\text{JCF} \approx 8-9$ Hz)	Smaller C-F coupling.
Aromatic CH (meta to F)	115 - 118 (d, $^3\text{JCF} \approx 21-22$ Hz)	Smaller C-F coupling.
Methyl Carbon (-CH ₃)	12 - 15	Shielded aliphatic carbon.

Table 4: Predicted Mass Spectrometry (MS) Data

m/z	Predicted Identity	Description
181	[M] ⁺	Molecular ion peak.
134	[M - NO ₂] ⁺	Loss of the nitro group.
109	[C ₇ H ₆ F] ⁺	Fragment corresponding to the fluorophenyl group.

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic analysis of **1-(4-Fluorophenyl)-2-nitropropene** are provided below.

Synthesis of **1-(4-Fluorophenyl)-2-nitropropene** via Henry Condensation

This protocol is a general procedure for the synthesis of nitrostyrenes.

Materials:

- 4-Fluorobenzaldehyde
- Nitroethane
- n-Butylamine (catalyst)
- Ethanol (solvent)
- Hydrochloric acid (for workup)
- Saturated sodium bicarbonate solution
- Saturated sodium chloride solution (brine)
- Anhydrous magnesium sulfate
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer
- Separatory funnel
- Rotary evaporator

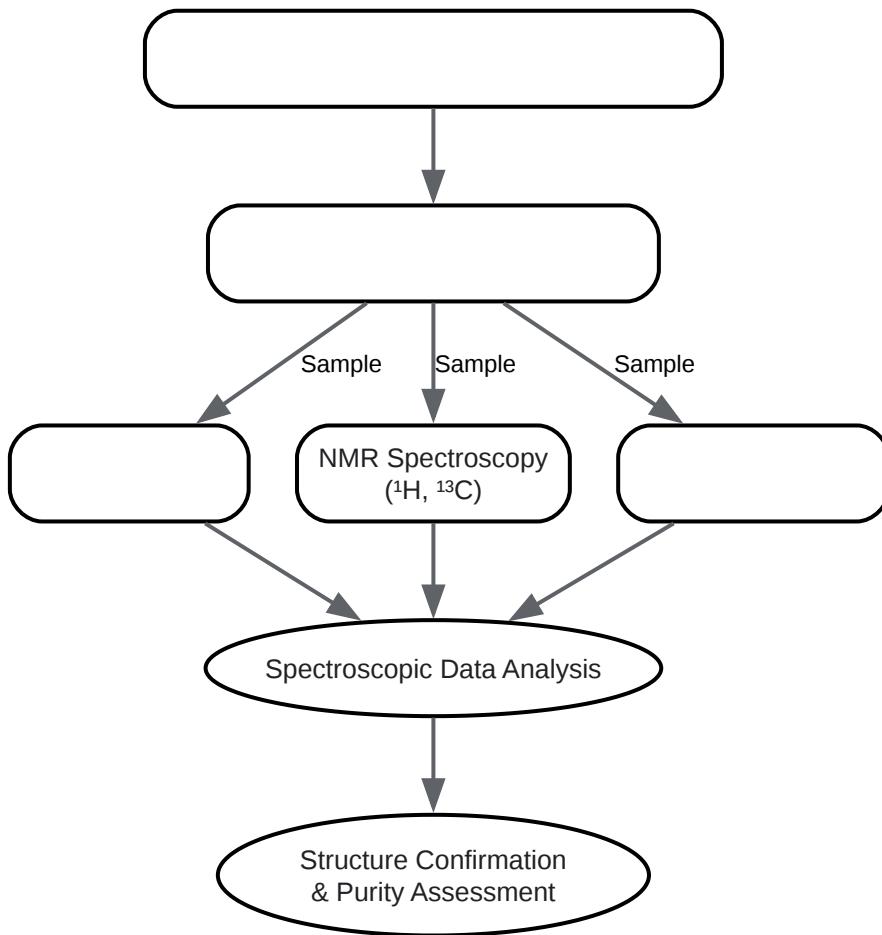
Procedure:

- To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-fluorobenzaldehyde (1 equivalent), nitroethane (1.2 equivalents), and ethanol.
- Stir the mixture to dissolve the aldehyde.
- Add a catalytic amount of n-butylamine (e.g., 0.1 equivalents) to the reaction mixture.
- Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

- Once the reaction is complete, cool the mixture to room temperature.
- Acidify the mixture with dilute hydrochloric acid.
- Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., ethyl acetate).
- Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
- The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield yellow crystals of **1-(4-Fluorophenyl)-2-nitropropene**.

Spectroscopic Analysis

Instrumentation:


- IR Spectroscopy: Fourier Transform Infrared (FTIR) spectrometer.
- NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 300 MHz or 500 MHz).
- Mass Spectrometry: Gas Chromatography-Mass Spectrometry (GC-MS) or other suitable mass analyzer.

Sample Preparation:

- IR: A small amount of the solid sample is analyzed directly using an Attenuated Total Reflectance (ATR) accessory, or prepared as a KBr pellet.
- NMR: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of deuterated chloroform (CDCl_3) containing tetramethylsilane (TMS) as an internal standard.
- MS: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or methanol) for GC-MS analysis.

Visualization of Characterization Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized chemical compound like **1-(4-Fluorophenyl)-2-nitropropene**.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis and spectroscopic characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Fluoro-P2NP | 4F-P2NP | 1-(4-Fluorophenyl)-2-nitropropene) - SYNTHETIKA [synthetikaeu.com]
- To cite this document: BenchChem. [Spectroscopic Characterization of 1-(4-Fluorophenyl)-2-nitropropene: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b13820962#spectroscopic-characterization-of-1-4-fluorophenyl-2-nitropropene>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com